molecular formula C7H12FNO3 B159598 tert-Butyl (2-fluoro-2-oxoethyl)carbamate CAS No. 133010-01-2

tert-Butyl (2-fluoro-2-oxoethyl)carbamate

Cat. No.: B159598
CAS No.: 133010-01-2
M. Wt: 177.17 g/mol
InChI Key: ULQZUCUHAZNBPI-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate is a chemical compound with the molecular formula C7H12FNO3. It contains 12 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 fluorine atom

Preparation Methods

The synthesis of tert-Butyl (2-fluoro-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol in a one-pot procedure . This method is economical and efficient, providing high yields of the desired product. Another method involves the use of carbonylimidazolide in water with a nucleophile, which allows for the preparation of carbamates without the need for an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonylimidazolide, nucleophiles, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with a nucleophile in the presence of carbonylimidazolide can produce ureas, carbamates, and thiocarbamates .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other carbamates and related compounds. In biology and medicine, it may be studied for its potential effects on various biological pathways and its interactions with molecular targets. In industry, it can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a carbamoylating agent, facilitating the formation of carbamate bonds .

Comparison with Similar Compounds

1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate can be compared to other similar compounds, such as other carbamates and ureas. Similar compounds include methyl carbamate, phenyl carbamate, and various N-substituted carbamates . The uniqueness of tert-Butyl (2-fluoro-2-oxoethyl)carbamate lies in its specific structure, which includes a fluorocarbonylmethyl group. This structural feature may confer unique properties and reactivity compared to other carbamates.

Properties

CAS No.

133010-01-2

Molecular Formula

C7H12FNO3

Molecular Weight

177.17 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-2-oxoethyl)carbamate

InChI

InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11)

InChI Key

ULQZUCUHAZNBPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)F

Synonyms

Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried, septaed 10 mL round-bottom flask, cooled under an argon atmosphere, and charged with N-BOC-glycine, 24a, (175.2 mg, 1.00 mmol) was added 2.5 mL freshly distilled CH2Cl2 under argon. The reaction was cooled to −15° C. and to the flask was added cyanuric fluoride (450 μL, 5 mmol). The reaction was stirred at −15° C. for 15 minutes then anhydrous pyridine (81 μL, 1.0 mmol) was added. Stirring was maintained at −15° C. for 90 minutes, with reaction progress indicated by the gradual formation of a precipitate. Without warming, the crude reaction was poured over ice, and immediately extracted twice with CH2Cl2. The combined CH2Cl2 extracts were washed once with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product crystallized upon storage at 0° C., affording 145.6 mg of 25a as white crystals. FTIR (neat) 1859 cm−1.
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81 μL
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